molecular formula C18H25FN2O B1399246 1-([2,4'-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone CAS No. 1316217-38-5

1-([2,4'-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone

Cat. No.: B1399246
CAS No.: 1316217-38-5
M. Wt: 304.4 g/mol
InChI Key: BRUPQZFSBBKPDM-UHFFFAOYSA-N
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Description

1-([2,4’-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on cellular processes and interactions.

    Medicine: Investigating its potential as a therapeutic agent for neurological disorders.

    Industry: Utilizing its properties in the development of new materials or pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,4’-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone typically involves the reaction of a piperidine derivative with a fluorophenyl ethanone precursor. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using piperidine derivatives as nucleophiles to react with halogenated fluorophenyl ethanones.

    Catalytic hydrogenation: Employing catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of intermediate compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. Key factors include temperature, pressure, and the use of specific catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-([2,4’-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reacting with nucleophiles or electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-([2,4’-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes in the central nervous system. It may modulate neurotransmitter release or inhibit certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)-2-(2-fluorophenyl)ethanone: A simpler analog with similar pharmacological properties.

    2-(2-Fluorophenyl)-1-(piperidin-1-yl)ethanone: Another structural isomer with potential differences in activity.

Uniqueness

1-([2,4’-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone is unique due to its bipiperidine structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to simpler analogs.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

2-(2-fluorophenyl)-1-(2-piperidin-4-ylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-16-6-2-1-5-15(16)13-18(22)21-12-4-3-7-17(21)14-8-10-20-11-9-14/h1-2,5-6,14,17,20H,3-4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUPQZFSBBKPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2CCNCC2)C(=O)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501203604
Record name Ethanone, 1-[2,4′-bipiperidin]-1-yl-2-(2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316217-38-5
Record name Ethanone, 1-[2,4′-bipiperidin]-1-yl-2-(2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316217-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[2,4′-bipiperidin]-1-yl-2-(2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-([2,4'-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone
Reactant of Route 2
1-([2,4'-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone
Reactant of Route 3
1-([2,4'-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone
Reactant of Route 4
1-([2,4'-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone
Reactant of Route 5
1-([2,4'-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone
Reactant of Route 6
1-([2,4'-Bipiperidin]-1-yl)-2-(2-fluorophenyl)ethanone

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